Methyl(3,3,3-trifluoro-2-methylpropyl)amine
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Overview
Description
Methyl(3,3,3-trifluoro-2-methylpropyl)amine is a chemical compound with the molecular formula C5H11F3N. . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3,3,3-trifluoro-2-methylpropyl)amine typically involves the reaction of 3,3,3-trifluoro-2-methylpropylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl(3,3,3-trifluoro-2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines with different substitution patterns.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Methyl(3,3,3-trifluoro-2-methylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl(3,3,3-trifluoro-2-methylpropyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-methylpropylamine: Lacks the methyl group on the nitrogen atom.
2-Methyl-3-trifluoromethylaniline: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness
Methyl(3,3,3-trifluoro-2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl(3,3,3-trifluoro-2-methylpropyl)amine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. The chemical formula can be represented as follows:
This structure allows the compound to penetrate biological membranes effectively, facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The trifluoromethyl group enhances the compound's lipophilicity, which aids in its cellular uptake and subsequent interactions within biological systems.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to influence enzyme mechanisms, potentially acting as an inhibitor or activator depending on the target enzyme.
- Receptor Interaction : It may bind to specific receptors, altering signal transduction pathways that are crucial for various physiological responses.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies evaluated its efficacy against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.070 - 8.95 μM |
Enterococcus faecalis | 4.66 - 35.8 μM |
Mycobacterium tuberculosis | 18.7 μM |
These findings indicate that the compound possesses significant antimicrobial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have reported varying degrees of cytotoxicity against cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 29.1 |
A549 (Lung Cancer) | 15.3 |
HepG2 (Liver Cancer) | Variable |
The compound's cytotoxic effects appear to correlate with its lipophilicity; higher lipophilicity often results in increased anticancer activity .
Case Study 1: Antimicrobial Efficacy
A study assessed the effectiveness of this compound against clinical isolates of MRSA and other resistant strains. The compound demonstrated potent bactericidal activity with MIC values significantly lower than conventional antibiotics .
Case Study 2: Anticancer Potential
In a comparative study involving multiple compounds with similar structures, this compound showed superior activity against MCF-7 cells compared to standard chemotherapeutic agents like erlotinib . The mechanism was linked to apoptosis induction in cancer cells.
Properties
Molecular Formula |
C5H10F3N |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3,3,3-trifluoro-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(3-9-2)5(6,7)8/h4,9H,3H2,1-2H3 |
InChI Key |
IUMYRDVOYFLQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C(F)(F)F |
Origin of Product |
United States |
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